Colonic Hypersensitivity Normalization: Dose-Response Efficacy in Visceral Pain Model
In a rat model of acute colonic hypersensitivity induced by 0.6% acetic acid enema, intracolonic administration of Taplucainium Chloride (NTX-1175) produced dose-dependent normalization of visceral sensitivity as measured by abdominal contractions during colorectal distension [1]. At the highest dose tested (50 mg/kg i.c.), the compound significantly attenuated AA-induced hypersensitivity at both 40 mmHg and 60 mmHg distension pressures compared to vehicle-treated AA controls [1]. Notably, pharmacokinetic analysis revealed approximately 7,300-fold higher drug concentration in colonic tissue compared to plasma (83,700±33,000 ng/g vs. 11.5±1.2 ng/mL, p<0.01), demonstrating the charged molecule's ability to achieve high local tissue exposure with minimal systemic distribution—a property unattainable with conventional neutral local anesthetics [1].
| Evidence Dimension | Visceral hypersensitivity attenuation and local vs. systemic drug concentration |
|---|---|
| Target Compound Data | NTX-1175 50 mg/kg i.c.: 40 mmHg distension response 13.5±1.3 abdominal contractions; 60 mmHg: 19.0±1.4 contractions; colonic tissue concentration 83,700±33,000 ng/g; plasma concentration 11.5±1.2 ng/mL |
| Comparator Or Baseline | Vehicle-treated AA controls: 40 mmHg response 24.8±1.2 contractions; 60 mmHg response 30.7±2.4 contractions; saline controls: 40 mmHg 11.7±1.2 contractions; 60 mmHg 15.7±1.3 contractions |
| Quantified Difference | Reduction of 11.3 contractions at 40 mmHg (p<0.01); reduction of 11.7 contractions at 60 mmHg (p<0.05); colonic:plasma concentration ratio approximately 7,300:1 |
| Conditions | Adult male Sprague Dawley rats; acetic acid-induced colonic hypersensitivity; isobaric colorectal distension at graded pressures; 60 min post-dose |
Why This Matters
For researchers investigating visceral pain or IBS, this local retention profile provides a tool for studying peripheral nociceptor silencing without confounding systemic effects.
- [1] ASPET 2023 Annual Meeting Abstract. A Novel Charged Sodium-Channel Blocker, NTX-1175, Is Effective In Reducing Acute Visceral Hypersensitivity In Vivo. Abstract ID 21618. Journal of Pharmacology and Experimental Therapeutics. View Source
